N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-32-11-10-28-16-26-22-20(18-7-3-2-4-8-18)14-29(23(22)24(28)31)15-21(30)27-19-9-5-6-17(12-19)13-25/h2-9,12,14,16H,10-11,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFXBYMTMPBMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidin core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 427.5 g/mol. The structural representation highlights the presence of multiple functional groups that contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| Purity | ~95% |
Biological Activity
1. Anticancer Activity:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. In a study by Fayad et al., screening of a drug library identified compounds that inhibited cancer cell proliferation in multicellular spheroids, suggesting that this compound may also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects:
The pyrrolo[3,2-d]pyrimidine derivatives have been studied for their anti-inflammatory properties. These compounds are believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
3. Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, structural analogs have shown efficacy against p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. While specific pathways for this compound are not extensively detailed in the literature, similar compounds are synthesized through methods including:
- Condensation Reactions: Involving aldehydes and amines to form imines.
- Cyclization: Utilizing cycloaddition reactions to form the pyrrolo[3,2-d]pyrimidine core.
- Functional Group Modifications: Such as acylation and alkylation to introduce methoxyethyl and cyanophenyl groups.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Molecular Cancer Therapeutics, researchers screened various pyrrolo[3,2-d]pyrimidine derivatives for anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrrolo[3,2-d]pyrimidine derivatives in animal models of arthritis. The study demonstrated significant reductions in inflammatory markers and improved clinical scores in treated groups compared to controls .
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have indicated that N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the production of pro-inflammatory mediators. This inhibition can lead to reduced inflammation in various pathological conditions.
Antitumor Activity
The compound has also demonstrated cytotoxic effects against several cancer cell lines. Preliminary in vitro studies reveal that it induces apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment. The structure-activity relationship (SAR) studies have shown that modifications to the core structure can enhance its efficacy against specific cancer types.
Table 2: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of this compound:
- In Vitro Studies : Laboratory experiments demonstrated significant inhibition of inflammatory markers in cell cultures treated with pro-inflammatory stimuli.
- Animal Models : In vivo studies indicated that treatment with this compound resulted in reduced swelling and pain in models of inflammation compared to control groups.
- Structure-Activity Relationship (SAR) : Research into SAR revealed that specific modifications could enhance or reduce biological activity, providing insights for future drug design efforts.
Table 3: Overview of Case Studies
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Core formation : Construction of the pyrrolo[3,2-d]pyrimidine scaffold via cyclization of substituted pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Functionalization : Introduction of the 2-methoxyethyl group at position 3 via alkylation, requiring precise pH control (pH 8–9) to avoid side reactions .
- Acetamide coupling : Amidation at position 5 using 3-cyanophenylacetic acid derivatives with coupling agents like EDCI/HOBt in dichloromethane . Optimization: Reaction monitoring via TLC/HPLC ensures intermediate purity (>95%), and column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for final purification .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- NMR : H and C NMR confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; cyano group absence of protons) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peak matching theoretical mass within 2 ppm error) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR, VEGFR) based on the pyrrolopyrimidine scaffold’s ATP-mimetic properties. Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge regions .
- QSAR studies : Correlate substituent electronegativity (e.g., cyano group’s electron-withdrawing effect) with bioactivity using Hammett constants .
- MD simulations : Assess stability of the 2-methoxyethyl group in hydrophobic binding pockets over 100-ns trajectories .
Q. How to resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cell-based viability assays (MTT) to distinguish direct target effects from off-target cytotoxicity .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in cell assays .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-cyanophenyl with 3-fluorophenyl) to isolate substituent-specific effects .
Methodological Guidance
- Contradictory data : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate via SPR binding kinetics .
- Scale-up challenges : Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier removal) and employ flow chemistry for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
